N-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanamide
Description
N-(4,6-Dimethylpyrimidin-2-yl)-3-oxobutanamide is a pyrimidine-derived compound characterized by a 4,6-dimethylpyrimidin-2-yl moiety linked to a 3-oxobutanamide group. Its structural features, including the electron-deficient pyrimidine ring and the ketone-containing side chain, make it a versatile precursor for synthesizing bioactive derivatives.
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-6-4-7(2)12-10(11-6)13-9(15)5-8(3)14/h4H,5H2,1-3H3,(H,11,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDNVQITHLXLCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)CC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanamide typically involves the reaction of 4,6-dimethylpyrimidine with an appropriate acylating agent. One common method is the reaction of 4,6-dimethylpyrimidine with ethyl acetoacetate under basic conditions, followed by acidification to yield the desired product . Microwave-assisted synthesis has also been explored to improve reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that derivatives of N-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanamide exhibit significant antimicrobial properties. A study demonstrated that certain synthesized compounds showed promising activity against various bacterial strains, suggesting their potential use as antimicrobial agents in clinical settings .
Antithrombotic Properties : The compound has been investigated for its antithrombotic effects. Molecular docking studies have shown that it can interact effectively with targets involved in the coagulation cascade, indicating its potential as a therapeutic agent for preventing thrombosis .
Biochemical Applications
Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes, such as those involved in the riboflavin biosynthetic pathway. This inhibition can be crucial for developing treatments against pathogens like Mycobacterium tuberculosis, which rely on these pathways for survival .
Drug Design and Development : The structure-activity relationship studies involving this compound have provided insights into how modifications can enhance its biological activity. This information is vital for the rational design of new drugs targeting specific diseases .
Pharmacological Insights
Potential in Cancer Therapy : Some studies suggest that this compound derivatives may possess cytotoxic properties against cancer cells. Research has indicated that these compounds can induce apoptosis in various cancer cell lines, making them candidates for further investigation in cancer therapeutics .
Neuroprotective Effects : The compound's ability to inhibit P-glycoprotein efflux suggests it might improve the bioavailability of co-administered drugs used in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its role as an inhibitor could enhance the effectiveness of existing treatments by maintaining higher concentrations of therapeutic agents in the bloodstream .
Case Studies
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular processes .
Comparison with Similar Compounds
Structural Analogues in Antiviral Research
a) SPIII-5ME-AC and SPIII-5Cl-BZ
These sulfonamide derivatives incorporate the N-(4,6-dimethylpyrimidin-2-yl) group but differ in their indolinone substituents (e.g., acetyl or benzoyl groups). Key findings include:
- SPIII-5Cl-BZ : Provides 36% maximum protection against HIV-1 at subtoxic concentrations, yet EC50 values exceed cytotoxic thresholds .
Comparison with Target Compound: While N-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanamide lacks direct antiviral data, its sulfonamide derivatives demonstrate that structural additions (e.g., indolinone moieties) enhance target engagement (e.g., HIV integrase inhibition) but introduce cytotoxicity. This highlights a trade-off between activity and safety in structural modifications.
b) Ethyl (S)-2-Benzamido-5-[(4,6-Dimethylpyrimidin-2-yl)Amino]Pentanoate
Synthesized from a pyrimidine precursor, this ester derivative (70% yield) serves as a reagent for bioactive pyrimidines. Its structural flexibility (e.g., benzamido and pentanoate groups) contrasts with the simpler 3-oxobutanamide side chain of the target compound .
Crystallographic and Formulation Considerations
Co-crystalline adducts of N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide with acetic acid (1:1) demonstrate stable crystal packing via hydrogen bonding and π-π interactions . Similarly, the target compound’s pyrimidine core likely facilitates stable crystal formation, a critical factor in pharmaceutical formulation.
Comparison :
Unlike bulkier analogs (e.g., tetraphenylborate derivatives), the target compound’s smaller size may enhance solubility while retaining crystallinity, advantageous for drug delivery .
Stereochemical and Substituent Variations
Pharmacopeial compounds such as (R)- and (S)-stereoisomers of N-[(...)-phenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide illustrate the impact of stereochemistry on bioactivity .
Comparison : The target compound lacks stereochemical complexity, suggesting that its derivatives’ efficacy (e.g., anti-HIV activity) may depend on introducing chiral centers or bulky substituents to optimize binding and reduce off-target effects .
Biological Activity
N-(4,6-Dimethylpyrimidin-2-yl)-3-oxobutanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and potential applications in agriculture.
Chemical Structure and Properties
This compound can be represented by the molecular formula . The compound features a pyrimidine ring substituted at positions 4 and 6 with methyl groups, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing similar pyrimidine cores have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5 | A375 (Melanoma) | 15.0 | |
| Compound 6 | MCF-7 (Breast) | 12.5 | |
| This compound | MCF-7 (Breast) | TBD | Current Study |
In a study evaluating various N-Mannich base-type compounds, it was found that those containing the 4,6-dimethylpyridine moiety exhibited significant cytotoxicity against multiple human cancer cell lines, including melanoma and breast adenocarcinoma. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Research indicates that derivatives of this compound possess notable antibacterial and antifungal activities.
Table 2: Antimicrobial Activity
| Compound | Microorganism Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 18 | |
| This compound | C. albicans | TBD | Current Study |
The studies showed that certain derivatives exhibited higher activity compared to standard antibiotics, indicating their potential as lead compounds for developing new antimicrobial agents.
Agricultural Applications
In addition to its medical applications, compounds related to this compound have been evaluated for herbicidal activity. These compounds demonstrated effective herbicidal properties against specific monocotyledonous plants.
Table 3: Herbicidal Activity
| Compound | Target Plant | Effective Concentration (mg/L) | Reference |
|---|---|---|---|
| Compound C | Digitaria sanguinalis | 100 | |
| This compound | TBD | TBD | Current Study |
Preliminary bioassays suggest that these compounds can inhibit the growth of certain weeds effectively, which could lead to their use in agricultural settings as herbicides.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanamide derivatives?
- Methodology : The compound is synthesized via condensation reactions. For example, reacting 3-methylisoxazol-5-amine with N-aryl-3-oxobutanamides in ethanol using ytterbium triflate as a catalyst under ambient stirring for 48 hours yields isoxazolo-pyridine derivatives . Alternative routes include microwave-assisted cyclization or reflux with dimethylformamide-dimethyl acetal to form dihydropyridines .
- Key Considerations : Ensure stoichiometric ratios (1:1 molar equivalents of reactants) and monitor reaction progress via TLC. Purification often involves filtration and vacuum drying due to high precipitate purity (~95%) .
Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?
- Techniques :
- 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., methyl groups at δ 2.2–2.4 ppm for pyrimidine substituents) .
- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for 3-oxobutanamide) and amide N–H bonds .
- Mass Spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., m/z 275 for base compound) and fragmentation patterns .
Q. What are the reported biological activities of derivatives of this compound?
- Anti-HIV Activity : Derivatives like SPIII-5ME-AC inhibit HIV integrase enzymatic activity (IC₅₀ values in µM range) .
- Fungicidal Activity : N-aryl thiadiazole-acetamide derivatives show 77.3% inhibition against Colletotrichum orbiculare at 50 mg/L .
- Phosphodiesterase Inhibition : Some derivatives (e.g., YM-393059) target PDE7A (IC₅₀ = 14 nM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in heterocyclic syntheses involving this compound?
- Variables :
- Catalyst : Ytterbium triflate enhances reaction rates and selectivity in ethanol .
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility in microwave-assisted syntheses .
- Temperature : Reflux (~80°C) minimizes side reactions compared to room-temperature protocols .
Q. How can contradictions in NMR data interpretation for complex derivatives be resolved?
- Strategies :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra (e.g., diastereomeric mixtures) .
- DFT Calculations : Predicts chemical shifts and coupling constants for comparison with experimental data .
- X-ray Validation : Single-crystal structures provide definitive stereochemical assignments .
Q. What challenges arise in crystallizing derivatives, and how are they addressed?
- Challenges : Poor solubility (common in polar derivatives) and polymorphism.
- Solutions :
- Slow Cooling : Nearly saturated aqueous solutions cooled from boiling yield lath-shaped crystals .
- Co-Crystallization : Additives (e.g., trifluoroacetic acid) disrupt π-π stacking to improve crystal quality .
- Software Tools : SHELXL refines disordered regions; ORTEP-3 visualizes thermal ellipsoids .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Approaches :
- Docking Studies : Predict binding modes to targets (e.g., HIV integrase active site) .
- QSAR Modeling : Correlates substituent electronic effects (e.g., aryl group electronegativity) with fungicidal activity .
- TD-DFT : Simulates UV-Vis spectra to assess optoelectronic properties for material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
